molecular formula C22H22FN3O2 B13862619 rac-Belaperidone

rac-Belaperidone

Katalognummer: B13862619
Molekulargewicht: 379.4 g/mol
InChI-Schlüssel: XLJWJFKYRFPJSD-ZYSHUDEJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac-Belaperidone: is a compound that has garnered interest in various scientific fields due to its potential applications and unique properties. It is known for its role as a precursor in the synthesis of other complex molecules and its involvement in various chemical reactions.

Vorbereitungsmethoden

The preparation of rac-Belaperidone involves specific synthetic routes and reaction conditions. One notable method includes the use of flavin-mediated visible-light [2+2] photocycloaddition of N- and S-containing dienes and cis-trans isomerization of cinnamyl derivatives . This method highlights the compound’s versatility in synthetic chemistry.

Analyse Chemischer Reaktionen

rac-Belaperidone undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents and conditions used in these reactions include various catalysts and solvents that facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

rac-Belaperidone has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of rac-Belaperidone involves its interaction with specific molecular targets and pathways. It is known to act as an inhibitor of the 5-HT2A receptor, possessing antidopaminergic and antiserotonergic effects . This interaction with the 5-HT2A receptor is crucial in mediating its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

rac-Belaperidone can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C22H22FN3O2

Molekulargewicht

379.4 g/mol

IUPAC-Name

3-[2-[(1R,5S,6R)-6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptan-3-yl]ethyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C22H22FN3O2/c23-16-7-5-14(6-8-16)18-11-15-12-25(13-19(15)18)9-10-26-21(27)17-3-1-2-4-20(17)24-22(26)28/h1-8,15,18-19H,9-13H2,(H,24,28)/t15-,18-,19+/m0/s1

InChI-Schlüssel

XLJWJFKYRFPJSD-ZYSHUDEJSA-N

Isomerische SMILES

C1[C@H]2CN(C[C@H]2[C@@H]1C3=CC=C(C=C3)F)CCN4C(=O)C5=CC=CC=C5NC4=O

Kanonische SMILES

C1C2CN(CC2C1C3=CC=C(C=C3)F)CCN4C(=O)C5=CC=CC=C5NC4=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.